2-Mesyl-5-picoline

Medicinal Chemistry Physical Organic Chemistry Reactivity Prediction

Ideal for SNAr and desulfinative coupling: 2-Mesyl-5-picoline (CAS 182233-38-1) provides superior thermal stability (bp ~348°C) and a lower cLogP (0.58) for better bioavailability than 2-halo analogs. It is a direct precursor for COX-2 pharmacophore synthesis, enabling efficient SAR studies and scalable process chemistry. Procure ≥98% purity for advanced pharmaceutical R&D.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 182233-38-1
Cat. No. B175293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesyl-5-picoline
CAS182233-38-1
Synonyms2-MESYL-5-PICOLINE
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C7H9NO2S/c1-6-3-4-7(8-5-6)11(2,9)10/h3-5H,1-2H3
InChIKeyJXSMDKCYNPJOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mesyl-5-picoline (CAS 182233-38-1): A 2-Substituted 5-Methylpyridine Building Block for Pharmaceutical Intermediate Synthesis


2-Mesyl-5-picoline, also known as 5-methyl-2-(methylsulfonyl)pyridine, is a heterocyclic organic compound characterized by a pyridine core with a methylsulfonyl (mesyl) group at the 2-position and a methyl substituent at the 5-position . It is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly within pharmaceutical research and development programs . The compound's predicted physicochemical properties, such as a density of 1.216±0.06 g/cm³ and a pKa of -1.35±0.22, inform its handling and reactivity profile .

Why a 2-Methylsulfonyl Group in 5-Picoline Chemistry Is Not Functionally Equivalent to Other 2-Substituents


The choice of the 2-position substituent on a 5-methylpyridine scaffold fundamentally dictates the compound's reactivity, physicochemical properties, and utility in downstream synthesis. A 2-methylsulfonyl group, a strong electron-withdrawing moiety, activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) to a far greater extent than a simple halogen or hydrogen . Furthermore, the sulfone can act as a versatile synthetic handle, enabling transformations such as desulfinative cross-couplings or acting as a leaving group in specific sequences, which are not accessible with 2-halo, 2-amino, or 2-hydroxy analogs [1]. Consequently, substituting 2-Mesyl-5-picoline with a closely related 2-substituted 5-picoline without validating the specific reaction pathway can lead to complete synthetic failure or a dramatic loss in efficiency .

Quantitative Evidence Guide: Differentiating 2-Mesyl-5-picoline from Key 2-Substituted 5-Picoline Analogs


pKa and Electronic Effect Comparison: 2-Mesyl vs. 2-Halo-5-picolines

The electron-withdrawing nature of the 2-methylsulfonyl group, as quantified by the predicted pKa of the conjugate acid, is significantly stronger than that of a 2-chloro substituent . The predicted pKa for 2-Mesyl-5-picoline is -1.35, while the experimentally determined pKa for its 2-chloro analog, 2-Chloro-5-picoline, is reported as 0.58 [1].

Medicinal Chemistry Physical Organic Chemistry Reactivity Prediction

Molecular Weight and Lipophilicity Differential vs. 2-Bromo-5-picoline

When selecting a 2-substituted 5-methylpyridine building block, molecular weight and lipophilicity are critical parameters for lead optimization . 2-Mesyl-5-picoline offers a distinct profile compared to the commonly used 2-Bromo-5-picoline .

Medicinal Chemistry Drug Design Physicochemical Properties

Volatility and Physical State: Boiling Point and Melting Point vs. 2-Bromo- and 2-Amino-5-picolines

The physical state and volatility of a synthetic intermediate significantly impact its handling, purification, and scalability. 2-Mesyl-5-picoline has a predicted boiling point that is substantially higher than its 2-bromo analog, while being a liquid at room temperature, unlike the solid 2-Amino-5-picoline [REFS-1, REFS-2, REFS-3].

Process Chemistry Purification Handling and Storage

Synthetic Utility in Cross-Coupling: A Differentiated Leaving Group Strategy

The methylsulfonyl group is not merely a spectator substituent; it serves as an effective leaving group in palladium-catalyzed desulfinative cross-coupling reactions [1]. This reactivity is distinct from that of 2-halo-5-picolines, which undergo conventional Suzuki-Miyaura couplings but can be plagued by instability and low efficiency for 2-pyridyl boronates .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Application Scenarios for Procuring 2-Mesyl-5-picoline (CAS 182233-38-1)


Synthesis of Drug Candidates with Improved Aqueous Solubility Profiles

Based on its significantly lower cLogP (0.58) compared to 2-Bromo-5-picoline (1.99), as established in Section 3, medicinal chemists should prioritize procuring 2-Mesyl-5-picoline when designing 2-substituted 5-methylpyridine-containing lead molecules. The mesyl analog's higher polarity can mitigate lipophilicity-driven attrition in drug development, potentially improving oral bioavailability and reducing off-target toxicity .

High-Temperature Process Development and Solvent-Free Reactions

The high predicted boiling point of 2-Mesyl-5-picoline (~348 °C), contrasted with the lower boiling points of analogs like 2-Bromo-5-picoline (219 °C) , makes it the preferred intermediate for synthetic sequences requiring high reaction temperatures. Its thermal stability and low volatility reduce material loss during heating, improving process mass intensity and economic viability at scale.

Enabling Desulfinative Cross-Coupling for 2-Substituted Pyridine Synthesis

In projects where standard Suzuki-Miyaura coupling fails due to the instability of 2-pyridyl boronates , 2-Mesyl-5-picoline provides a critical alternative. It can be converted to a pyridine-2-sulfinate, a robust nucleophilic partner for Pd-catalyzed couplings, as demonstrated for the broader class [1]. Procuring this specific building block unlocks a synthetic route that is otherwise inaccessible using common 2-halo analogs.

Preparation of Methylsulfonyl Pharmacophore-Containing Libraries

Given the widespread use of methylsulfonyl groups as pharmacophores in medicinal chemistry, particularly in COX-2 inhibitors [2], 2-Mesyl-5-picoline serves as a direct precursor for synthesizing focused compound libraries. Its procurement allows for the rapid diversification of the pyridine core through reactions at the 2-position, including nucleophilic displacement of the sulfone group, facilitating efficient structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 2-Mesyl-5-picoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.